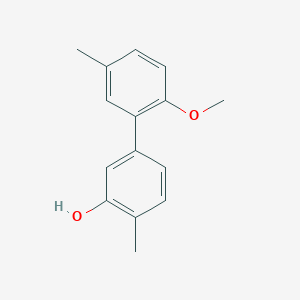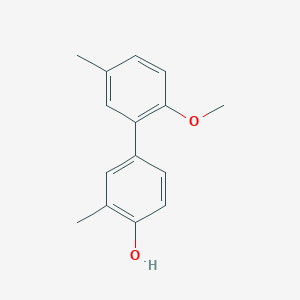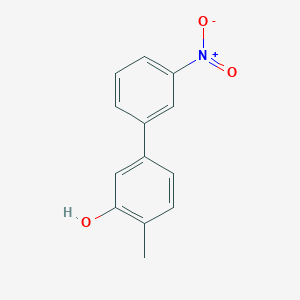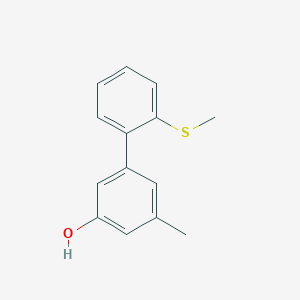
5-(4-Methoxy-3-methylphenyl)-2-methylphenol, 95%
Descripción general
Descripción
5-(4-Methoxy-3-methylphenyl)-2-methylphenol, 95% (5-MMP-2-MP) is an aromatic phenolic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 128-130°C and a relative molecular mass of 212.28 g/mol. 5-MMP-2-MP is used as a starting material in the synthesis of other aromatic compounds and has been studied for its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
5-(4-Methoxy-3-methylphenyl)-2-methylphenol, 95% has been studied for its potential use as an antioxidant, anti-inflammatory, and anticancer agent. It has been shown to exert protective effects against oxidative stress and inflammation in various cell types. In addition, 5-(4-Methoxy-3-methylphenyl)-2-methylphenol, 95% has been investigated for its potential to induce apoptosis and inhibit tumor cell growth.
Mecanismo De Acción
The exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)-2-methylphenol, 95% is still under investigation. However, it is believed that the compound exerts its biological effects by scavenging free radicals, modulating the expression of inflammatory genes, and inducing apoptosis in tumor cells.
Biochemical and Physiological Effects
In vitro studies have shown that 5-(4-Methoxy-3-methylphenyl)-2-methylphenol, 95% can scavenge free radicals, modulate the expression of inflammatory genes, and induce apoptosis in tumor cells. In addition, the compound has been shown to have anti-inflammatory and antioxidant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 5-(4-Methoxy-3-methylphenyl)-2-methylphenol, 95% in lab experiments are its availability, low cost, and ease of synthesis. The main limitation is that the exact mechanism of action is still not fully understood.
Direcciones Futuras
For research on 5-(4-Methoxy-3-methylphenyl)-2-methylphenol, 95% include further investigation of its mechanism of action, potential therapeutic applications, and possible side effects. In addition, research should be conducted to explore the compound’s potential use in combination with other compounds or drugs. Furthermore, the development of new synthetic methods for the production of 5-(4-Methoxy-3-methylphenyl)-2-methylphenol, 95% should be explored. Finally, further studies should be conducted to assess the safety and efficacy of the compound in vivo.
Métodos De Síntesis
5-(4-Methoxy-3-methylphenyl)-2-methylphenol, 95% can be synthesized from the reaction of 4-methoxy-3-methylphenol and 2-methylphenol in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 70-80°C for several hours. The yield of the reaction depends on the purity of the reactants and the reaction conditions. The purity of the final product can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
5-(4-methoxy-3-methylphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-4-5-13(9-14(10)16)12-6-7-15(17-3)11(2)8-12/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLUGFXZLFFOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683824 | |
| Record name | 4'-Methoxy-3',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-22-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 4′-methoxy-3′,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261967-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methoxy-3',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















